5-(5-chlorothiophen-2-yl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(5-CHLORO-2-THIENYL)-N~2~-(2-FURYLMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as chloro, thienyl, furylmethyl, and trifluoromethyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-CHLORO-2-THIENYL)-N~2~-(2-FURYLMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(5-CHLORO-2-THIENYL)-N~2~-(2-FURYLMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in scientific research .
Scientific Research Applications
5-(5-CHLORO-2-THIENYL)-N~2~-(2-FURYLMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(5-CHLORO-2-THIENYL)-N~2~-(2-FURYLMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The presence of multiple functional groups allows for diverse interactions, making it a versatile tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro groups but lacks the pyrazolo[1,5-a]pyrimidine core.
5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural: Similar in having the chloro and trifluoromethyl groups, but with a different core structure.
Uniqueness
The uniqueness of 5-(5-CHLORO-2-THIENYL)-N~2~-(2-FURYLMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various scientific applications .
Properties
Molecular Formula |
C17H10ClF3N4O2S |
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Molecular Weight |
426.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H10ClF3N4O2S/c18-14-4-3-12(28-14)10-6-13(17(19,20)21)25-15(23-10)7-11(24-25)16(26)22-8-9-2-1-5-27-9/h1-7H,8H2,(H,22,26) |
InChI Key |
RYXUCWHTASZSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F |
Origin of Product |
United States |
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